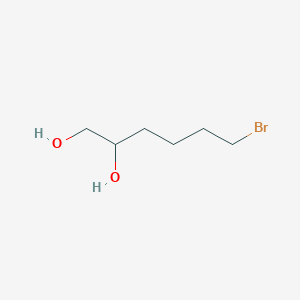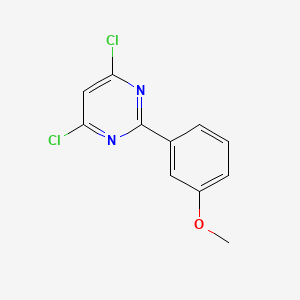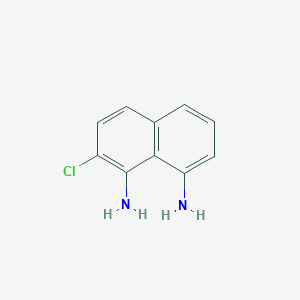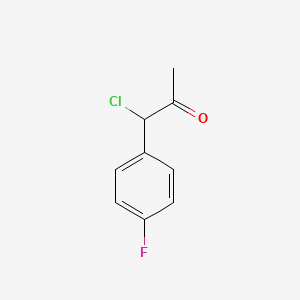
6-Bromohexane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromohexane-1,2-diol is an organic compound with the molecular formula C6H13BrO2 It is a brominated derivative of 1,2-hexanediol and is characterized by the presence of a bromine atom attached to the sixth carbon of the hexane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Bromohexane-1,2-diol can be synthesized through the bromination of 1,2-hexanediol. One common method involves refluxing 1,2-hexanediol with hydrobromic acid (HBr) in toluene at 80°C for 16 hours . This reaction selectively brominates the terminal carbon, yielding 6-bromo-1,2-hexanediol.
Industrial Production Methods
Industrial production of 6-bromo-1,2-hexanediol typically involves the use of hydrogen peroxide as an oxidizing agent and a specific iron salt as a catalyst . This method ensures high purity and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromohexane-1,2-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atom can be reduced to form 1,2-hexanediol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 1,2-hexanediol.
Oxidation: Hexanoic acid or hexanal.
Reduction: 1,2-hexanediol.
Wissenschaftliche Forschungsanwendungen
6-Bromohexane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving brominated substrates.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and polymers
Wirkmechanismus
The mechanism of action of 6-bromo-1,2-hexanediol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl groups can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-1-hexanol: Similar in structure but lacks the second hydroxyl group.
1,2-Hexanediol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
6-Bromohexane-1,2-diol is unique due to the presence of both a bromine atom and two hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis .
Eigenschaften
CAS-Nummer |
251100-37-5 |
|---|---|
Molekularformel |
C6H13BrO2 |
Molekulargewicht |
197.07 g/mol |
IUPAC-Name |
6-bromohexane-1,2-diol |
InChI |
InChI=1S/C6H13BrO2/c7-4-2-1-3-6(9)5-8/h6,8-9H,1-5H2 |
InChI-Schlüssel |
LPVGZZSFMIEXDY-UHFFFAOYSA-N |
SMILES |
C(CCBr)CC(CO)O |
Kanonische SMILES |
C(CCBr)CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1627603.png)











